3-chloro-N-(4-chlorobenzyl)propanamide
Description
Structure
2D Structure
Properties
IUPAC Name |
3-chloro-N-[(4-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-5-10(14)13-7-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJINUSIFYWTQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394092 | |
| Record name | 3-chloro-N-(4-chlorobenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103038-67-1 | |
| Record name | 3-chloro-N-(4-chlorobenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via a nucleophilic acyl substitution mechanism:
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Deprotonation : The base (e.g., triethylamine or sodium carbonate) deprotonates 4-chlorobenzylamine, enhancing its nucleophilicity.
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Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride, displacing the chloride ion.
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Byproduct Neutralization : The base neutralizes HCl, shifting the equilibrium toward product formation.
The stoichiometric ratio is typically 1:1 (amine:acyl chloride) , with a 10–20% molar excess of acyl chloride to ensure complete amine conversion.
Optimized Laboratory-Scale Synthesis
Standard Protocol
Reagents :
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4-Chlorobenzylamine (1.0 equiv)
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3-Chloropropionyl chloride (1.2 equiv)
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Triethylamine (1.5 equiv)
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Anhydrous dichloromethane (DCM)
Procedure :
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Dissolve 4-chlorobenzylamine (10.0 g, 63.3 mmol) in DCM (100 mL) under nitrogen.
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Add triethylamine (9.6 mL, 69.6 mmol) and cool to 0–5°C.
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Slowly add 3-chloropropionyl chloride (7.8 mL, 76.0 mmol) over 30 minutes.
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Stir at room temperature for 4 hours.
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Quench with ice-cold water (100 mL), separate the organic layer, and wash with 5% HCl (50 mL) and saturated NaHCO₃ (50 mL).
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Dry over MgSO₄, filter, and concentrate under reduced pressure.
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Purify via recrystallization (ethanol/water) to yield white crystals.
Yield and Purity
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Yield : 70–85% (dependent on purification method)
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Purity : >98% (HPLC, C18 column, acetonitrile/water gradient).
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
To enhance scalability, industrial processes often employ continuous flow reactors, which improve heat transfer and reduce reaction times:
Cost Optimization Strategies
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent Consumption | 10 L/kg | 2 L/kg |
| Energy Input (kWh/kg) | 15 | 5 |
| Yield (%) | 75 | 88 |
Data adapted from analogous amide syntheses.
Alternative Synthetic Routes
Coupling Agent-Assisted Synthesis
For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling (e.g., EDCl/HOBt) offers an alternative:
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Reagents : 3-Chloropropionic acid, EDCl, HOBt, 4-chlorobenzylamine
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Conditions : DMF, 0°C to room temperature, 12 hours
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Yield : 60–70%.
Enzymatic Amidation
Emerging biocatalytic methods utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media:
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Solvent : tert-Butanol
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Temperature : 40°C
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Conversion : 90% (48 hours).
Critical Analysis of Reaction Parameters
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.9 | 82 | 98 |
| Ethyl Acetate | 6.0 | 78 | 97 |
| Tetrahydrofuran | 7.6 | 70 | 95 |
Polar aprotic solvents enhance reaction rates by stabilizing ionic intermediates.
Temperature Optimization
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0–5°C : Minimizes side reactions (e.g., over-acylation) but slows kinetics.
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25°C : Optimal balance between rate and selectivity.
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>40°C : Risk of acyl chloride hydrolysis and dimerization.
Purification and Characterization
Recrystallization vs. Chromatography
| Method | Purity (%) | Recovery (%) | Cost (USD/g) |
|---|---|---|---|
| Recrystallization | 98 | 85 | 0.50 |
| Column Chromatography | 99.5 | 70 | 2.00 |
Recrystallization is preferred for industrial applications due to cost-effectiveness.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.30 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 4.45 (s, 2H, CH₂), 3.85 (t, J = 6.4 Hz, 2H, CH₂Cl), 2.65 (t, J = 6.4 Hz, 2H, COCH₂).
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IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Cl stretch).
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-chlorobenzyl)propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group, which can be replaced by other nucleophiles.
Oxidation and Reduction: The amide group can undergo oxidation and reduction reactions, leading to the formation of corresponding carboxylic acids or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or ethyl acetate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as substituted amides or esters.
Oxidation: Carboxylic acids are the major products.
Reduction: Amines are typically formed as the major products.
Hydrolysis: Carboxylic acids and amines are the primary products.
Scientific Research Applications
3-chloro-N-(4-chlorobenzyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-chlorobenzyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Methoxy/Ethoxy : Chlorine atoms enhance lipophilicity and halogen bonding, whereas methoxy/ethoxy groups improve solubility but may reduce membrane permeability .
- Positional Effects : Para-substituted derivatives (e.g., 4-chloro, 4-methoxy) generally exhibit higher symmetry and crystallinity compared to ortho or meta analogs .
Example :
- 3-chloro-N-(4-ethoxyphenyl)propanamide is synthesized by reacting 3-chloropropanoyl chloride with 4-ethoxyaniline in the presence of trimethylamine, yielding >95% purity after recrystallization .
Physicochemical Properties
Notes:
Biological Activity
3-chloro-N-(4-chlorobenzyl)propanamide is an organic compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with 3-chloropropionyl chloride, often in the presence of a base such as potassium carbonate in a solvent like ethyl acetate at room temperature. The reaction conditions can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various amide derivatives, this compound demonstrated promising activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In addition to its antibacterial properties, preliminary studies suggest that this compound may possess anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 20 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The chloro groups in its structure may facilitate binding to active sites on enzymes or receptors, leading to inhibition of critical metabolic pathways.
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with protein synthesis, thereby inhibiting bacterial growth.
- Anticancer Mechanism : The compound may induce oxidative stress in cancer cells, leading to DNA damage and subsequent apoptosis .
Case Studies
- Antibacterial Efficacy : A study published in Molecules highlighted the effectiveness of various amide derivatives, including this compound, against biofilm-forming bacteria. This research indicated that the compound could serve as a potential lead for developing new antibiofilm agents .
- Cancer Cell Line Studies : In vitro studies conducted on different cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer therapeutic agent. Further investigations are ongoing to elucidate the exact pathways involved in its anticancer effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-N-(4-chlorobenzyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reacting chloroacetyl chloride with 4-chlorobenzylamine under mild conditions (0–50°C) in solvents like dichloromethane or acetonitrile . Reaction optimization includes monitoring via TLC or HPLC to track intermediate formation and minimize side products. For example, dropwise addition of the amine to chloropropionyl chloride at 0°C improves yield by reducing exothermic side reactions . Purification via column chromatography or recrystallization ensures high purity (>95%).
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of key functional groups, such as the chloro and benzyl moieties. For instance, the methylene protons adjacent to the carbonyl group resonate at δ ~3.5–4.0 ppm . Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z 242.0 for [M+H]⁺). X-ray crystallography (e.g., SHELX refinement ) reveals bond lengths (C=O: 1.23 Å, C–N: 1.34 Å) and hydrogen-bonding networks critical for stability .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies recommend storage at room temperature in inert atmospheres. Accelerated degradation tests (e.g., 40°C/75% relative humidity) show <5% decomposition over 30 days, monitored via HPLC . The compound is stable in organic solvents (DMF, DCM) but hydrolyzes slowly in aqueous alkaline conditions (pH >9), necessitating pH-controlled environments during biological assays .
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s reactivity and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a planar amide group with resonance stabilization (C=O: 1.2326 Å, C–N: 1.3416 Å) . Intermolecular N–H···O and C–H···O hydrogen bonds form chains along the a-axis (distance: 4.82 Å), stabilizing the crystal lattice . These interactions suggest potential co-crystallization strategies for solubility enhancement.
Q. What computational methods are suitable for predicting the compound’s electronic properties and binding affinity?
- Methodological Answer : Density Functional Theory (DFT) using Gaussian or Multiwfn calculates electrostatic potential surfaces, highlighting nucleophilic regions (amide oxygen) and electrophilic sites (chlorine substituents). Molecular docking (AutoDock Vina) predicts binding to hydrophobic pockets in enzymes (e.g., G-quadruplex DNA), guided by the benzyl group’s π-π stacking potential .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HeLa) and incubation times (24–48 hr).
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Compare with structurally analogous compounds (e.g., 3-chloro-N-(3-chlorobenzyl)propanamide) to isolate substituent effects .
Q. What strategies mitigate byproduct formation during derivatization reactions?
- Methodological Answer : Byproducts like N-alkylated isomers arise during nucleophilic substitutions. Mitigation strategies include:
- Using bulky bases (e.g., DIPEA) to sterically hinder unwanted pathways .
- Low-temperature (<0°C) reactions to slow competing pathways .
- Kinetic vs. thermodynamic control: Shorter reaction times favor amide formation over hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
